IC50 of Trans- vs. Cis-4-Phenylproline-Containing ACE Inhibitors
In a series of phosphinic acid ACE inhibitors, the trans-4-phenylproline-containing analog exhibited an IC50 of 7.10 nM, whereas the cis-4-phenylproline-containing analog showed approximately 100-fold weaker inhibition, with an IC50 of 696 nM. This direct comparison, derived from the same study and same core scaffold, underscores the criticality of the (2S,4S) configuration for target engagement [1].
| Evidence Dimension | ACE inhibitory activity (IC50) |
|---|---|
| Target Compound Data | 7.10 nM (trans-4-phenylproline phosphinic acid analog) |
| Comparator Or Baseline | 696 nM (cis-4-phenylproline phosphinic acid analog) |
| Quantified Difference | 98-fold improvement in potency (7.10 nM vs. 696 nM) |
| Conditions | In vitro ACE enzyme inhibition assay; data reported in BindingDB from Bhagwat et al., Bioorg. Med. Chem. Lett. (1994). |
Why This Matters
End-users synthesizing ACE-targeted candidates must select the trans diastereomer (2S,4S) intermediate to avoid a ~100-fold loss in target potency, directly impacting lead candidate progression.
- [1] Bhagwat, S. S., Fink, C. A., Gude, C., Chan, K., Qiao, Y., Sakane, Y., Berry, C., & Ghai, R. D. (1994). 4-Substituted proline derivatives that inhibit angiotensin converting enzyme and neutral endopeptidase 24.11. Bioorganic & Medicinal Chemistry Letters, 4(2), 267-272. BindingDB entry: BDBM50367249 / CHEMBL309601. View Source
